molecular formula C11H16N2O4 B1518256 6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 1153045-18-1

6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B1518256
CAS No.: 1153045-18-1
M. Wt: 240.26 g/mol
InChI Key: UEDCDNXVPNZSSC-UHFFFAOYSA-N
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Description

“6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C11H16N2O4 . It is used for research purposes .

Scientific Research Applications

1. Crystallography and Conformational Analysis

The crystal structure of related cyclohexene compounds, such as 13-cis-retinoic acid, has been studied to understand their conformational behavior. For instance, the cyclohexene ring exhibits disorder due to its presence in two equally occupied conformations, which is significant for comprehending the molecular interactions and stability of similar compounds (Malpezzi, Fuganti, & Grasselli, 1997).

2. Synthesis and Stereochemistry

Efficient stereoselective synthesis routes for derivatives of cyclohexene carboxylic acid, resembling the core structure of 6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, have been developed. These methods are crucial for producing specific stereoisomers for scientific and medicinal applications (Wang, Ma, Reddy, & Hu, 2017).

3. Chemical Transformations and Building Blocks

Cyclohexene carboxylic acid derivatives serve as versatile building blocks in organic synthesis. For instance, the synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid through Curtius rearrangement have been described, leading to various useful oxygenated cyclohexylamino building blocks (Gómez-Sánchez & Marco-Contelles, 2005).

4. Biological and Medicinal Chemistry

Carbocyclic β-amino acids, which are structurally related to the given compound, have generated significant interest due to their presence in natural products, antibiotics, and their potential as precursors for pharmacologically relevant compounds. Certain carbocyclic β-amino acids display notable antifungal, antibacterial, or analgetic activities (Kiss & Fülöp, 2014).

5. Enzyme Inhibition Studies

Cyclohexene analogs of certain amino acids, resembling the core structure of the given compound, have been studied as potential mechanism-based inactivators of enzymes, contributing to our understanding of enzyme inhibition and molecular interactions (Choi & Silverman, 2002).

6. Coordination Chemistry and Material Science

Cyclohexanepolycarboxylic acids, including cyclohexanecarboxylic acid derivatives, have been explored in coordination chemistry for their potential applications in materials science, particularly as magnetic materials. The conformational transformation and α-proton removal mechanism of these acids in the presence of various metal ions are significant for understanding their roles in designing novel materials (Lin & Tong, 2011).

Safety and Hazards

This compound is harmful in contact with skin and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be stored locked up and disposed of in an approved waste disposal plant .

Properties

IUPAC Name

6-[(3-amino-3-oxopropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c12-9(14)5-6-13-10(15)7-3-1-2-4-8(7)11(16)17/h1-2,7-8H,3-6H2,(H2,12,14)(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDCDNXVPNZSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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